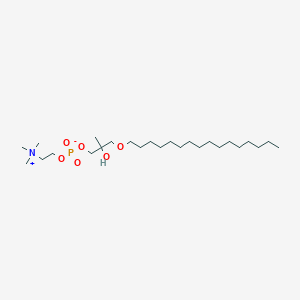

2-Methyl-lyso-paf

Description

Properties

CAS No. |

107560-67-8 |

|---|---|

Molecular Formula |

C25H54NO6P |

Molecular Weight |

495.7 g/mol |

IUPAC Name |

(3-hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(2,27)24-32-33(28,29)31-22-20-26(3,4)5/h27H,6-24H2,1-5H3 |

InChI Key |

BZLKOORCGCYQJZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |

Synonyms |

1-O-hexadecyl-2-C-methyl-3-phosphatidylcholine 1-O-hexadecyl-2-C-methylglycero-3-phosphocholine 1-O-hexadecyl-2-methyl-sn-glycero-3-phosphocholine 2-methyl-lyso-PAF |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization of 2 Methyl Lyso Paf

Elaboration of De Novo Synthetic Pathways for 2-Methyl-lyso-PAF

The de novo synthesis of complex lipid molecules like 2-Methyl-lyso-PAF involves carefully orchestrated chemical reactions to ensure the correct stereochemistry and regiospecificity of functional group introduction. This pathway differs from the "remodeling pathway" for PAF synthesis, which typically involves enzymatic modification of existing phospholipids (B1166683). The de novo route for PAF synthesis, and by extension its analogs, involves the sequential assembly of the glycerol (B35011) backbone, followed by the introduction of the alkyl chain and the phosphocholine (B91661) moiety nih.govbioscientifica.comnih.gov.

Stereoselective Approaches in Glycerol Backbone Construction

The glycerol backbone of phospholipids contains a chiral center at the sn-2 position, necessitating stereoselective synthetic strategies to obtain specific enantiomers. For the synthesis of modified glycerol derivatives, chiral starting materials are often employed. For instance, (S)-solketal (isopropylidene-ʟ-glycerol) is a common chiral precursor used to prepare enantiomerically pure hexadecylglycerol beilstein-journals.org. Similarly, D-mannitol has been utilized as a starting material for the stereoselective synthesis of enantiomers of octadecylglycerol, which can serve as foundational building blocks for ether lipids beilstein-journals.org. These approaches ensure that the desired stereochemical configuration at the sn-2 position of the glycerol backbone is established early in the synthetic route, which is critical for the biological activity of many lipid mediators.

Regiospecific Introduction of the Phosphocholine Moiety

The phosphocholine head group is typically introduced at the sn-3 position of the glycerol backbone in the later stages of the synthesis to ensure regiospecificity and prevent unwanted side reactions or rearrangements beilstein-journals.orgnih.gov. A common method for this involves a two-step procedure: initial phosphorylation using reagents like 2-chloro-2-oxo-1,3,2-dioxaphospholane, which forms a cyclic phosphate (B84403) intermediate, followed by treatment with trimethylamine (B31210) to yield the phosphocholine derivative beilstein-journals.orgnih.gov. Another approach involves the use of bromoethyl dichlorophosphate, which reacts with the primary alcohol at sn-3, and subsequent treatment with trimethylamine to form the quaternary ammonium (B1175870) salt of the phosphocholine nih.gov. Maintaining regiospecificity during this step is paramount, as acyl migration, particularly from sn-2 to sn-3, can be a challenge in phospholipid synthesis, potentially leading to mixtures of regioisomers researchgate.net.

Optimized Protocols for Precursor Functionalization (e.g., 1-O-Hexadecyl-2-C-methyl-3-O-trityl-rac-glycerol)

The synthesis of 2-Methyl-lyso-PAF, which involves a C-methyl group at the sn-2 position, requires specific functionalization protocols for its precursors. While a detailed optimized protocol for 1-O-Hexadecyl-2-C-methyl-3-O-trityl-rac-glycerol was not explicitly detailed in the search results, the general principles of ether lipid synthesis apply. Trityl (triphenylmethyl) groups are commonly used as protecting groups for primary hydroxyls in glycerol derivatives due to their bulky nature and selective removal conditions beilstein-journals.orgnih.govchem960.com.

Design and Synthesis of Chemically Modified Lyso-PAF Analogs

The design and synthesis of lyso-PAF analogs involve strategic modifications to the glycerol backbone, particularly at the sn-2 position, and variations in the alkyl chain length and ether linkage configurations. These modifications are often aimed at altering biological activity, stability, or metabolic profiles.

Strategic Substitutions at the Sn-2 Position (e.g., 2-O-Methyl PAF)

The sn-2 position of the glycerol backbone is a critical site for structural modification in PAF and lyso-PAF analogs. While 2-Methyl-lyso-PAF features a C-methyl group, other significant analogs incorporate different substituents at this position. A prominent example is 2-O-Methyl PAF, also known as Edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-sn-glyceryl-3-phosphorylcholine), where a methoxy (B1213986) group is introduced at sn-2 via an ether linkage beilstein-journals.orgcaymanchem.com. This particular modification has been extensively studied for its distinct biological properties.

Beyond methyl and methoxy groups, other strategic substitutions at the sn-2 position have been explored to modulate the activity and stability of PAF analogs. These include the introduction of carbamate (B1207046) functions, leading to compounds like methyl carbamoyl-PAF (mc-PAF) beilstein-journals.org. Furthermore, analogs bearing azide, amine, or acetamide (B32628) groups at the sn-2 position have been synthesized, often with control over the stereochemistry at this chiral center beilstein-journals.org. The nature of the group at sn-2 significantly influences the interaction with PAF receptors and enzymes like PAF acetylhydrolases, which typically hydrolyze short acyl chains at this position nih.govjst.go.jp.

Variation of Alkyl Chain Lengths and Ether Linkage Configurations

The alkyl chain at the sn-1 position of PAF and lyso-PAF is typically a saturated C16 (hexadecyl) or C18 (octadecyl) chain, with the ether linkage being a defining characteristic that distinguishes these lipids from diacyl phospholipids beilstein-journals.orgpjps.pk. Synthetic methodologies allow for variations in this alkyl chain, including changes in length and the introduction of unsaturation.

For instance, analogs of PAF containing unsaturated alkyl moieties at the sn-1 position have been synthesized, demonstrating that the ether linkage can accommodate such modifications nih.gov. The general strategy for preparing ether lipids involves alkylation of glycerol derivatives, often with bromoalkanes, to establish the ether bond at sn-1 beilstein-journals.org. While the ether linkage itself is generally maintained due to its importance for the characteristic PAF structure, the length and saturation of the alkyl chain can be systematically varied to explore structure-activity relationships. For example, a 12-carbon chain is noted as the minimum for significant receptor interaction, with 16-carbon units often showing the highest activity pjps.pk. The ability to modify the alkyl chain length provides a modular approach to fine-tune the lipophilicity and membrane interactions of these compounds rsc.org.

Compound Names and PubChem CIDs

Mechanistic Investigations of 2 Methyl Lyso Paf in Biological Systems

Enzymatic Metabolism and Substrate Specificity Studies

Investigations into the enzymatic metabolism of 2-Methyl-lyso-PAF highlight its interactions with specific transferases and hydrolases, providing insights into its metabolic fate and its influence on related lipid pathways.

2-Methyl-lyso-PAF functions as a substrate for acetyl-CoA-dependent acetyltransferases, specifically those enzymes responsible for acetylating 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine sigmaaldrich.com. This class of enzymes, often referred to as lyso-PAF acetyltransferases (lyso-PAF AT), includes Lysophosphatidylcholine (B164491) Acyltransferase 1 (LPCAT1) and Lysophosphatidylcholine Acyltransferase 2 (LPCAT2) diva-portal.orgnih.gov. These acetyltransferases facilitate the transfer of an acetyl group to the sn-2 position of lyso-PAF molecules, a critical step in the de novo and remodeling pathways of PAF biosynthesis diva-portal.orggenecards.orgthermofisher.comorigene.comthermofisher.combioscientifica.commdpi.com. Studies have indicated that short-chain acyl-CoAs (C2-C6) can also be utilized as substrates by this acetyltransferase lipidmaps.org.

Table 1: Catalytic Activity of 2-Methyl-lyso-PAF with Acetyl-CoA-Dependent Acetyltransferases

| Enzyme Class | Specific Enzymes Involved | Substrate Role of 2-Methyl-lyso-PAF | Acetyl Donor | Outcome |

| Acetyl-CoA-dependent | Lyso-PAF Acetyltransferase | Substrate | Acetyl-CoA | Acetylation at sn-2 position |

| Acetyltransferases | (LPCAT1, LPCAT2) | (C2-C6 acyl-CoAs) | Formation of acetylated lipid (e.g., PAF) |

Research indicates that 2-Methyl-lyso-PAF does not exhibit a significant effect on the activities of CoA-independent transacylases sigmaaldrich.com. Furthermore, it does not appear to serve as a substrate or an inhibitor for these enzymes sigmaaldrich.com. This suggests that 2-Methyl-lyso-PAF is not directly involved in the CoA-independent remodeling pathways that typically generate lyso-PAF intermediates or reacylate lysophospholipids without the direct involvement of CoA scielo.br.

2-Methyl-lyso-PAF has been assessed for its influence on Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity. Findings suggest that 2-Methyl-lyso-PAF does not have a significant effect on the activity of PAF-AH sigmaaldrich.com. PAF-AH (EC 3.1.1.47) is an enzyme responsible for the deacetylation and inactivation of PAF, converting it into biologically inactive lyso-PAF by hydrolyzing the acetyl group at the sn-2 position tandfonline.comhilarispublisher.comwikipedia.orgdisprot.org. Notably, PAF-AH operates in a calcium-independent manner tandfonline.comdisprot.org. While PAF itself can inhibit PAF-AH secretion through a calcium- and protein kinase C-dependent mechanism, lyso-PAF (the natural metabolite of PAF) has been shown to have no effect on PAF-AH secretion wikipedia.orgnih.gov.

As an analog of lyso-PAF, 2-Methyl-lyso-PAF functions primarily as a substrate for Lysophosphatidylcholine Acyltransferase (LPCAT) enzymes, specifically LPCAT1 and LPCAT2 sigmaaldrich.comdiva-portal.orgnih.gov. These enzymes are critical in the remodeling pathway for PAF biosynthesis, catalyzing the transfer of an acetyl group from acetyl-CoA to lyso-PAF to generate PAF diva-portal.orggenecards.orgthermofisher.comorigene.comthermofisher.combioscientifica.commdpi.com. While 2-Methyl-lyso-PAF serves as a substrate, direct evidence detailing its role in regulating the activity or expression of LPCAT1 and LPCAT2 beyond its substrate capacity is not extensively documented in the provided literature. However, the activity of LPCAT2, a key enzyme in this pathway, can be regulated by mechanisms such as phosphorylation, which enhances its lyso-PAF acetyltransferase activity and rapid PAF production in response to stimuli like PAF or ATP diva-portal.orgnih.gov.

Phospholipase A2 (PLA2, EC 3.1.1.4) enzymes play a crucial role in lipid metabolism by hydrolyzing the sn-2 acyl bond of glycerophospholipids, leading to the release of free fatty acids and lysophospholipids, including lyso-PAF diva-portal.orgnih.govmdpi.comtandfonline.comhilarispublisher.comwikipedia.orgresearchgate.netoup.comnih.gov. This process is a primary mechanism for the generation of lyso-PAF, which serves as a precursor for PAF biosynthesis. While PLA2 activity is central to the production of lyso-PAF, the direct modulation of PLA2 activities by 2-Methyl-lyso-PAF is not explicitly detailed in the available research. The literature primarily describes PLA2's role in generating lyso-PAF, rather than 2-Methyl-lyso-PAF influencing PLA2 activity.

The catabolism of lyso-PAF, including its analogs, involves distinct pathways with varying calcium dependencies. Platelet-Activating Factor Acetylhydrolase (PAF-AH), which converts PAF to lyso-PAF, is a calcium-independent enzyme tandfonline.comdisprot.org. Further catabolism of lyso-PAF itself can occur through at least two mechanisms:

Calcium-Independent Reacylation: An acyl group can be incorporated into the sn-2 position of lyso-PAF to form 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (alkyl acyl GPC). This reacylation step has been shown to be calcium-independent oup.com.

Calcium-Dependent Phospholipase D Activity: Alternatively, choline (B1196258) can be removed from the head group of lyso-PAF by a lyso phospholipase D, a process that is calcium-dependent oup.com.

These pathways illustrate that lyso-PAF can be re-utilized in lipid remodeling or further broken down, with the involvement of calcium varying depending on the specific enzymatic reaction.

Table 2: Calcium Dependence in Lyso-PAF Related Metabolic Pathways

| Pathway Step | Enzyme Involved | Calcium Requirement | Reference |

| PAF to Lyso-PAF | Platelet-Activating Factor Acetylhydrolase (PAF-AH) | Calcium-Independent | tandfonline.comdisprot.org |

| Lyso-PAF to Alkyl Acyl GPC (Reacylation) | Acyltransferase (CoA-independent) | Calcium-Independent | oup.com |

| Lyso-PAF to Phosphatidic Acid + Choline | Lyso Phospholipase D | Calcium-Dependent | oup.com |

| Lyso-PAF to PAF (Acetyl-CoA-dependent) | Lyso-PAF Acetyltransferase (LPCAT1, LPCAT2) | Calcium-Dependent (LPCAT2) / Independent (LPCAT1) | diva-portal.orgnih.govgenecards.org |

Cellular Signaling Transduction Mechanisms

The signaling mechanisms attributed to lyso-PAF, the 2-hydroxy derivative, often highlight its distinct or even opposing roles compared to PAF. However, direct evidence for 2-Methyl-lyso-PAF engaging these specific pathways is not extensively documented.

Analysis of Intracellular Calcium Concentration ([Ca2+]i) Modulation

Studies on the modulation of intracellular calcium concentration ([Ca2+]i) by lyso-PAF (the 2-hydroxy form) have yielded varied results depending on the cell type. In human neutrophils, lyso-PAF generally does not induce Ca2+ mobilization, nor does it affect PAF-induced Ca2+ mobilization. nih.gov This suggests a mechanistic difference from PAF, which is known to stimulate Ca2+ mobilization in these cells. nih.gov Conversely, in HT29 human colon carcinoma cells, lyso-PAF at concentrations between 1 and 10 µM has been observed to stimulate substantial, reversible, and monophasic [Ca2+]i elevations. This effect was notably not blocked by a PAF receptor antagonist, indicating a PAF receptor (PAFR)-independent mechanism for calcium modulation in these specific cells. nih.gov Furthermore, in Dictyostelium discoideum, lyso-PAF has been shown to induce Ca2+ influx. researchgate.net However, it is important to note that these findings pertain to the 2-hydroxy lyso-PAF, and specific data regarding the [Ca2+]i modulation by 2-Methyl-lyso-PAF is not available from the current literature.

Regulation of Adenylyl Cyclase and Intracellular cAMP Levels

Lyso-PAF (the 2-hydroxy form) has been demonstrated to play a role in regulating adenylyl cyclase activity and subsequently increasing intracellular cyclic AMP (cAMP) levels. In human neutrophils and platelets, lyso-PAF activates adenylyl cyclase, leading to a significant increase in intracellular cAMP concentrations. nih.gov This elevation in cAMP is a crucial mechanism underlying its inhibitory effects. For instance, lyso-PAF dose-dependently inhibits neutrophil NADPH oxidase activation, and this inhibition is reversed by pharmacological blockade of adenylyl cyclase. nih.gov Similarly, in platelets, lyso-PAF increases cAMP levels and inhibits thrombin-induced platelet aggregation. nih.gov The involvement of the cAMP-Protein Kinase A (PKA) pathway in these inhibitory effects has been suggested, as PKA inhibition partially reverses the actions of lyso-PAF, although PKA-independent mechanisms may also exist. nih.gov This activity of lyso-PAF is in contrast to PAF, whose receptor activation typically leads to an inhibition of cyclic AMP formation. guidetopharmacology.org Specific investigations into the effects of 2-Methyl-lyso-PAF on adenylyl cyclase and cAMP levels are not detailed in the examined literature.

Interplay with Protein Kinase A (PKA), Protein Kinase C (PKC), and p38 MAPK Pathways

The interplay of lyso-PAF with key protein kinase pathways, namely PKA, PKC, and p38 Mitogen-Activated Protein Kinase (MAPK), has been observed primarily in the context of the 2-hydroxy lyso-PAF. As noted, PKA contributes to the inhibitory effects of lyso-PAF (2-hydroxy form) through the cAMP-PKA pathway. nih.gov

Regarding Protein Kinase C (PKC), while PAF receptor activation is known to involve PKC and lead to its activation, guidetopharmacology.orgoup.com and PKC is necessary for the de novo pathway of PAF synthesis, nih.gov direct evidence of 2-Methyl-lyso-PAF or even general lyso-PAF activating PKC pathways is not explicitly reported.

For p38 MAPK, the literature primarily describes its role in the biosynthesis of PAF from lyso-PAF. Specifically, p38 MAPK has been shown to regulate lyso-PAF acetyltransferase, an enzyme responsible for converting lyso-PAF to PAF, and can increase its activity. nih.gov This suggests p38 MAPK's involvement in the metabolic conversion of lyso-PAF rather than direct signaling by lyso-PAF as a ligand. PAF itself can activate p38 MAPK. researchgate.net There is no direct information linking 2-Methyl-lyso-PAF to the direct activation or modulation of PKA, PKC, or p38 MAPK pathways.

Investigation of PAF Receptor (PAFR)-Independent Signaling Routes

Ligation of the Alpha 2-Macroglobulin Signaling Receptor

The alpha 2-macroglobulin (α2M) signaling receptor is a distinct receptor that, upon ligation by its specific ligands (e.g., α2M-methylamine), can stimulate the production of various second messengers, including Ca2+ mobilization. nih.govnih.gov Ligation of this receptor on macrophages has also been associated with the synthesis of PAF through both de novo and remodeling pathways, and it can stimulate the activity of lyso-PAF acetyltransferase. nih.gov However, the available literature does not provide direct evidence that 2-Methyl-lyso-PAF itself acts as a ligand for the alpha 2-macroglobulin signaling receptor. The observed connections are related to the influence of α2M receptor ligation on the broader PAF and lyso-PAF metabolic pathways.

Functional Cellular and Subcellular Responses

The functional cellular and subcellular responses attributed to lyso-PAF (the 2-hydroxy form) often highlight its role as a modulator or antagonist of PAF activity. Lyso-PAF exhibits an opposing effect to PAF in the activation of neutrophils and platelets. nih.gov It has been shown to dose-dependently inhibit neutrophil NADPH oxidase activation and to increase intracellular cAMP levels in platelets, leading to inhibition of thrombin-induced platelet aggregation. nih.gov

While some studies suggest that lyso-PAF (2-hydroxy form) may have limited intrinsic biological activity, with observed effects potentially stemming from contaminating PAF or PAF-like mimetics, nih.gov its role as an inhibitory lipid mediator is well-documented.

For the specific compound 2-Methyl-lyso-PAF, there is no detailed information on its unique functional cellular or subcellular responses in the provided search results. One study mentions "2-O-methyl PAF" (a structurally distinct analog from 2-C-methyl-lyso-PAF) in the context of intracellular growth inhibition of Mycobacterium smegmatis, noting that the presence of an acetyl group at the sn-2 position of PAF is important for this activity. researchgate.net This implies that modifications at the sn-2 position, such as a methyl group, might alter or abolish certain biological activities observed with PAF or the 2-hydroxy lyso-PAF.

Inhibition of Neutrophil NADPH Oxidase Activation

Lyso-PAF, the parent compound of 2-Methyl-lyso-PAF, has been demonstrated to exert an effect opposing that of PAF in the activation of neutrophil NADPH oxidase. While PAF potentiates NADPH oxidase activation and subsequent superoxide (B77818) production, lyso-PAF dose-dependently inhibits this function. nih.govnih.gov This inhibitory effect of lyso-PAF is observed at concentrations as low as 10 nM. nih.gov Importantly, this inhibition is not mediated through the PAF receptor, as it remains unaffected by the use of PAF receptor antagonists or the genetic deletion of the PAF receptor gene. nih.govnih.gov The mechanism underlying lyso-PAF-mediated inhibition in neutrophils involves an elevation in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Pharmacological blockade of adenylyl cyclase, an enzyme responsible for cAMP production, completely reverses the inhibitory effect of lyso-PAF. nih.govnih.gov

Table 1: Effect of Lyso-PAF on Neutrophil NADPH Oxidase Activation

| Compound | Effect on Neutrophil NADPH Oxidase Activation | Minimal Active Concentration | Mechanism | PAF Receptor Dependence |

| Lyso-PAF | Dose-dependent inhibition nih.govnih.gov | 10 nM nih.gov | cAMP elevation nih.govnih.gov | Independent nih.govnih.gov |

| PAF | Potentiation nih.govnih.gov | N/A | N/A | Dependent |

Impact on Thrombin-Induced Platelet Aggregation

Similar to its effects on neutrophils, lyso-PAF influences platelet activity. It has been shown to increase intracellular cAMP levels in platelets and subsequently inhibit thrombin-induced platelet aggregation. nih.govnih.gov This inhibitory effect on platelet aggregation can be reversed by the inhibition of protein kinase A (PKA), suggesting a PKA-dependent signaling pathway. nih.govnih.gov For 2-Methyl-lyso-PAF specifically, studies indicate that this analog does not elicit platelet-activating activity. nih.gov

Table 2: Effect of Lyso-PAF on Thrombin-Induced Platelet Aggregation

| Compound | Effect on Thrombin-Induced Platelet Aggregation | Mechanism | Reversal by |

| Lyso-PAF | Inhibition nih.govnih.gov | cAMP elevation nih.govnih.gov | PKA inhibition nih.govnih.gov |

| 2-Methyl-lyso-PAF | No platelet-activating activity nih.gov | N/A | N/A |

Modulation of Inflammatory Cytokine and Chemokine Production

While Platelet-Activating Factor (PAF) is well-known for its role in enhancing the trans-activation of certain cytokine genes, such as interleukin-6 (IL-6), and inducing the production of various pro- and anti-inflammatory cytokines and mediators, direct evidence regarding the modulation of inflammatory cytokine and chemokine production specifically by 2-Methyl-lyso-PAF or general lyso-PAF is limited in the provided literature. lipidmaps.orgnih.govguidetopharmacology.org Lyso-PAF is primarily recognized as a precursor to PAF or as a biologically inactive metabolite formed by the deacetylation of PAF by PAF acetylhydrolases. nih.govnih.govfrontiersin.orgidrblab.net

Preclinical Evaluation of Antitumor Activity (e.g., in Human Leukemic HL-60 Cells)

2-Methyl-lyso-PAF has been evaluated for its preclinical antitumor activity, particularly in human leukemic HL-60 cells. Research indicates that 2-Methyl-lyso-PAF exhibited approximately half of the antitumor activity when compared to rac-1-O-alkyl-2-methoxy-rac-glycero-3-phosphocholine, another PAF analog. nih.gov Furthermore, studies using Langmuir monolayers mimicking cell membranes suggest that lyso-PAF generally displays a stronger effect on the model membranes of HL-60 cells, which are sensitive to the anti-cancer drug edelfosine (B1662340), than edelfosine itself. nih.govresearchgate.net These findings highlight the potential, albeit comparatively lower, antitumor properties of 2-Methyl-lyso-PAF in specific leukemic cell lines.

Table 3: Antitumor Activity in HL-60 Cells

| Compound | Antitumor Activity in Human Leukemic HL-60 Cells |

| 2-Methyl-lyso-PAF | Approximately half the activity of rac-1-O-alkyl-2-methoxy-rac-glycero-3-phosphocholine nih.gov |

| Lyso-PAF | Stronger effect on HL-60 model membranes compared to edelfosine nih.govresearchgate.net |

Effects on Ciliary Activity of Human Paranasal Sinus Mucosa In Vitro

The effects of lyso-PAF on the ciliary activity of human paranasal sinus mucosa have been investigated in vitro. Lyso-PAF was found to significantly inhibit ciliary activity at a concentration of 10-8 M. nih.govnih.gov This inhibition was shown to be reversible. nih.govnih.gov The mechanism of inhibition appears to involve the conversion of lyso-PAF to PAF within the mucosal environment, as the effect of lyso-PAF was completely blocked by CV-6209, a specific PAF antagonist. nih.govnih.gov Additionally, the concentration of PAF in the incubation medium containing lyso-PAF gradually increased over 20 minutes, reaching a maximal level, which supports the enzymatic conversion of lyso-PAF to PAF within the paranasal sinus mucosa. nih.govnih.gov PAF itself is a known inhibitor of ciliary activity and can cause mucosal dysfunction. nih.govnih.govucl.ac.uk

Table 4: Effect of Lyso-PAF on Ciliary Activity

| Compound | Effect on Ciliary Activity of Human Paranasal Sinus Mucosa | Concentration | Reversibility | Mechanism |

| Lyso-PAF | Significant inhibition nih.govnih.gov | 10-8 M nih.govnih.gov | Yes nih.govnih.gov | Conversion to PAF nih.govnih.gov |

Studies on Intracellular Mycobacterial Growth Inhibition

Investigations into the effects of PAF analogs on intracellular mycobacterial growth have shown varying results depending on the specific structural modifications. While Platelet Activating Factor C-16 (PAF C-16) has been shown to directly inhibit the growth of Mycobacterium smegmatis and Mycobacterium bovis BCG frontiersin.org, structural analogs, including 2-O-methyl PAF (a form of 2-Methyl-lyso-PAF), were unable to inhibit the growth of intracellular M. smegmatis at concentrations of 1, 5, and 10 μg/ml. nih.gov This suggests that the presence of an acetyl group at the sn-2 position of the glycerol (B35011) backbone, which is characteristic of active PAF, is crucial for the intracellular growth inhibitory effect against M. smegmatis. nih.govnih.govresearchgate.net

Table 5: Effect of PAF Analogs on Intracellular Mycobacterial Growth

| Compound | Effect on Intracellular M. smegmatis Growth | Key Structural Feature |

| PAF C-16 | Inhibitory frontiersin.org | Acetyl group at sn-2 |

| 2-O-methyl PAF (2-Methyl-lyso-PAF) | Unable to inhibit nih.gov | Methyl group at sn-2 |

| Lyso-PAF | Effective inhibition (in some studies) frontiersin.org | Hydroxyl group at sn-2 |

Structure Activity Relationship Sar Studies of 2 Methyl Lyso Paf Analogs

Determination of Critical Functional Groups for Biological Efficacy (e.g., Sn-2 Position)

The sn-2 position of the glycerol (B35011) backbone is a critical determinant of biological activity for platelet-activating factor (PAF) and its related lysophospholipids. In the case of PAF, the presence of a short acetyl group at the sn-2 position is essential for its potent biological actions, including platelet aggregation and inflammatory responses. Deacetylation of PAF by enzymes like PAF acetylhydrolase (PAF-AH) results in lyso-PAF, which is generally considered biologically inactive as a PAF agonist nih.govannualreviews.orgnih.govresearchgate.netnih.govbiosynth.com.

For 2-Methyl-lyso-PAF (specifically, the 2-C-methyl variant), the methyl group at the C2 position profoundly influences its biological profile. Research indicates that 2-Methyl-lyso-PAF can serve as a substrate for acetyl-CoA-dependent acetyltransferase, an enzyme responsible for acetylating 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine to form PAF nih.gov. This suggests that while it possesses the structural features to be a precursor for acetylation, its inherent biological activity as a direct PAF agonist is significantly diminished or absent.

Crucially, 2-Methyl-lyso-PAF has been found to elicit no hypotensive response in rats and no platelet-activating activity nih.gov. This lack of PAF-like agonistic activity underscores the critical role of the acetyl group at the sn-2 position for the characteristic effects of PAF. The methyl group, being a non-acyl modification, prevents 2-Methyl-lyso-PAF from directly interacting with the PAF receptor in an agonistic manner, unlike PAF itself. Furthermore, 2-Methyl-lyso-PAF did not significantly affect the activities of a CoA-independent transacylase or of the acetylhydrolase that inactivates PAF, indicating it is neither a substrate nor an inhibitor for these enzymes nih.gov.

Table 1: Influence of Sn-2 Position Modifications on PAF-like Activity

| Compound | Sn-2 Position Modification | Platelet-Activating Activity | Hypotensive Response | Substrate for Acetyltransferase |

| Platelet-Activating Factor | Acetyl group | Potent agonist nih.gov | Elicits response nih.gov | N/A (product) |

| Lyso-PAF | Hydroxyl group | Inactive nih.govnih.gov | N/A | Yes (precursor) nih.gov |

| 2-Methyl-lyso-PAF | Methyl group | None nih.gov | None nih.gov | Yes nih.gov |

Impact of Hydrophobic Chain Length on Receptor Interaction and Biological Potency

The impact of hydrophobic chain length on receptor interaction and biological potency is a well-established principle in lysophospholipid pharmacology. While specific detailed data on varying hydrophobic chain lengths for 2-Methyl-lyso-PAF analogs are limited in the provided search results, general trends observed for PAF and other lysophospholipids offer insights.

For PAF, the alkyl chain at the sn-1 position typically consists of 16 or 18 carbons (e.g., PAF C16 and PAF C18) nih.govnih.govgerli.com. These chain lengths are considered optimal for its biological activity. Similarly, for other lysophospholipids like lysophosphatidylcholine (B164491) (LPC) and lysophosphatidic acid (LPA), the length and saturation of the fatty acid chain at the sn-1 position are crucial for their biological effects, including smooth muscle cell proliferation psu.edu. For instance, a C16:0 fatty acid chain at the sn-1 position was found to be optimal for lysophosphatidylcholine-induced DNA synthesis psu.edu.

Studies on various lyso-PAF species, such as Lyso-PAF C18:0, Lyso-PAF (9Z)-C18:1, and Lyso-PAF C16:0, have demonstrated their involvement in cytoprotective and antioxidative activities plos.orgsemanticscholar.org. Although 2-Methyl-lyso-PAF is primarily described with a 1-O-hexadecyl (C16) chain nih.gov, it is plausible that variations in this hydrophobic chain length would similarly influence its membrane interactions, cellular uptake, and any observed biological activities, such as its antitumor effect. The precise impact would likely depend on the specific receptor or enzyme interaction, as different lipid-binding proteins and receptors exhibit distinct preferences for acyl chain length and saturation.

Comparative Analysis with Platelet-Activating Factor (PAF) and Other Lysophospholipids

The comparative analysis of 2-Methyl-lyso-PAF with Platelet-Activating Factor (PAF) and other lysophospholipids highlights its unique position within this class of lipid mediators.

Comparison with Platelet-Activating Factor (PAF): The most striking difference between 2-Methyl-lyso-PAF and PAF lies in their biological activity. PAF is a highly potent lipid mediator involved in a wide array of physiological and pathophysiological processes, including inflammation, anaphylaxis, and platelet aggregation nih.govannualreviews.orgnih.govnih.govpsu.eduglpbio.com. Its activity is critically dependent on the acetyl group at the sn-2 position nih.govannualreviews.orgnih.govresearchgate.netnih.govbiosynth.com. In contrast, 2-Methyl-lyso-PAF, despite having a similar core structure, lacks platelet-activating activity and does not induce a hypotensive response in rats nih.gov. This functional distinction is directly attributable to the methyl group at the sn-2 position of 2-Methyl-lyso-PAF, which replaces the essential acetyl group found in PAF.

Comparison with Lyso-PAF: Lyso-PAF (1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine) is the deacylated precursor of PAF, formed by the removal of the acetyl group at the sn-2 position nih.govannualreviews.orgnih.govresearchgate.netnih.govbiosynth.com. While generally considered biologically inactive as a PAF receptor agonist, lyso-PAF can be re-acetylated to form active PAF nih.gov. Some studies suggest that commercial lyso-PAF preparations may exhibit PAF-like activity due to contaminating PAF or PAF-like mimetics nih.gov. Interestingly, lyso-PAF has also been shown to act as a mitogen for vascular smooth muscle cells, a function shared with lysophosphatidylcholine (LPC) psu.edu.

2-Methyl-lyso-PAF, being a C-methylated lyso-PAF analog, shares the characteristic of lacking direct PAF agonistic activity nih.gov. However, it differs from simple lyso-PAF by the presence of a methyl group on the carbon backbone at the sn-2 position, rather than a hydroxyl group. This structural difference impacts its enzymatic interactions; for instance, it serves as a substrate for acetyl-CoA-dependent acetyltransferase, suggesting it can be converted into an acetylated, potentially active form nih.gov.

Comparison with Other Lysophospholipids: Lysophospholipids (LPLs) constitute a diverse group of signaling molecules that mediate various cellular processes through specific G-protein-coupled receptors. Beyond PAF and lyso-PAF, other prominent LPLs include lysophosphatidic acid (LPA) and lysophosphatidylserine (B10771985) (LysoPS), which play roles in processes ranging from cell proliferation to immune modulation researchgate.net. Lysophosphatidylcholine (LPC) is another abundant lysophospholipid with various biological activities, including stimulating smooth muscle cell proliferation psu.edu.

While 2-Methyl-lyso-PAF does not exhibit PAF-like activity, it has demonstrated some antitumor activity in human leukemic (HL-60) cells, albeit at half the potency of a related 2-methoxy analog nih.gov. This suggests that 2-Methyl-lyso-PAF, like other lysophospholipids, may possess distinct biological activities independent of the PAF receptor, potentially interacting with other cellular targets or membrane components. Its specific biological roles and mechanisms of action warrant further investigation to fully understand its therapeutic potential compared to the broader family of bioactive lysophospholipids.

Table 2: Comparative Biological Activities of 2-Methyl-lyso-PAF and Related Compounds

| Compound | Platelet Aggregation | Hypotensive Response | Antitumor Activity (HL-60 cells) | Substrate for Acetyltransferase |

| Platelet-Activating Factor | Potent nih.gov | Yes nih.gov | Not specified in search results | N/A |

| Lyso-PAF | Inactive nih.gov | N/A | Not specified in search results | Yes nih.gov |

| 2-Methyl-lyso-PAF | None nih.gov | None nih.gov | Half of 2-methoxy analog nih.gov | Yes nih.gov |

Preclinical Pharmacological Characterization of 2 Methyl Lyso Paf and Its Analogs

In Vivo Pharmacological Evaluation in Preclinical Animal Models (e.g., Hypotensive Response in Rats)

The in vivo pharmacological effects of 2-Methyl-lyso-PAF have been evaluated in rodent models, specifically focusing on its cardiovascular effects. In contrast to PAF, which is known to be a potent inducer of hypotension, 2-Methyl-lyso-PAF was found to elicit no hypotensive response when administered to rats. nih.gov

This finding aligns with the in vitro observation that it does not activate platelets, suggesting a general lack of typical PAF-like activity in biological systems. The specific doses at which 2-Methyl-lyso-PAF was tested for its hypotensive effects are not detailed in the available literature, limiting a quantitative assessment of its in vivo potency or lack thereof.

Table 2: Summary of In Vivo Findings in Rats

| Pharmacological Parameter | Observation for 2-Methyl-lyso-PAF |

|---|

Advanced Methodological Approaches Utilized in 2 Methyl Lyso Paf Research

Quantitative Radioligand Binding Assays for Receptor Characterization

Quantitative radioligand binding assays are a cornerstone for characterizing the interaction of ligands with their receptors. While these assays have not been extensively detailed specifically for 2-Methyl-lyso-PAF, the established protocols for natural PAF and lyso-PAF provide the framework for such investigations. Research into the biochemical properties of 2-Methyl-lyso-PAF has shown that it does not elicit a hypotensive response in rats nor does it induce platelet-activating activity. nih.gov This biological inactivity suggests that the methyl group at the C2 position of the glycerol (B35011) backbone may sterically hinder effective binding to the PAF receptor, precluding the conformational change required for signal transduction.

The standard methodology to confirm this would involve a competitive binding assay. In this setup, membranes prepared from cells expressing the PAF receptor, such as rabbit platelets, are incubated with a fixed concentration of a radiolabeled PAF ligand (e.g., [³H]PAF). Increasing concentrations of unlabeled 2-Methyl-lyso-PAF would then be added to compete for binding. The inability of 2-Methyl-lyso-PAF to displace the radiolabeled ligand, except perhaps at very high concentrations, would quantitatively demonstrate its low affinity for the PAF receptor, corroborating the observed lack of biological activity. nih.gov

Spectrofluorimetric and Confocal Microscopy for Real-Time Intracellular Signaling Monitoring

Spectrofluorimetry and confocal microscopy are powerful techniques for observing real-time intracellular signaling events, such as changes in ion concentrations. These methods have been applied to the parent compound, lyso-PAF, to monitor its effects on intracellular free calcium ([Ca²⁺]i). In studies on HT29 human colon carcinoma cells, spectrofluorimetric analysis using the fluorescent indicator indo-1 showed that lyso-PAF could stimulate significant, reversible increases in [Ca²⁺]i. nih.gov Preliminary spatio-temporal observations using confocal microscopy with the fluo-3 (B43766) indicator also suggested that PAF can induce [Ca²⁺]i elevations in these cells. nih.gov

Furthermore, fluorescence-based approaches have been used to track the metabolism of PAF analogs. Fluorophore-labeled substrates, such as dansyllyso-PAF, allow for the sensitive assay of enzymes involved in the PAF metabolic cycle. stewarthendrickson.com The conversion of these fluorescent substrates into various metabolites can be tracked over time, providing insights into the kinetics of enzymes that may also process 2-Methyl-lyso-PAF. stewarthendrickson.com Fluorescence microscopy has also been used to directly visualize the effects of lysophospholipids, including a methyl lyso-PAF derivative, on apoptotic cells. plos.org These approaches provide a template for how the specific intracellular signaling and metabolic consequences of 2-Methyl-lyso-PAF could be monitored in real-time.

Enzyme Activity Assays (e.g., Lyso-PAF Acetyltransferase, PLA2) for Mechanistic Elucidation

Enzyme activity assays have been crucial in defining the role of 2-Methyl-lyso-PAF within the metabolic pathways of platelet-activating factor. A key finding is that 2-Methyl-lyso-PAF serves as a substrate for the acetyl-CoA-dependent acetyltransferase (Lyso-PAF:acetyl-CoA acetyltransferase or LPCAT). nih.gov This enzyme is responsible for the conversion of lyso-PAF to the biologically active PAF. The ability of the enzyme to utilize 2-Methyl-lyso-PAF indicates that the methyl group at the C2 position is tolerated by the enzyme's active site.

Conversely, studies have shown that 2-Methyl-lyso-PAF does not significantly impact the activity of two other critical enzymes in this pathway. It is not a substrate for, nor an inhibitor of, the CoA-independent transacylase, which is responsible for transferring a long-chain fatty acid to the sn-2 position of lyso-PAF to regenerate membrane phospholipids (B1166683). nih.govarizona.edu Additionally, it has no significant effect on PAF acetylhydrolase, the enzyme that inactivates PAF by removing the acetyl group, converting it back to lyso-PAF. nih.govtaylorandfrancis.com These findings precisely position 2-Methyl-lyso-PAF within the PAF remodeling pathway, highlighting its specific interaction with the forward, activating enzyme while not interfering with the inactivating or recycling pathways.

| Enzyme | Observed Effect of 2-Methyl-lyso-PAF | Reference |

|---|---|---|

| Acetyl-CoA:Lyso-PAF Acetyltransferase (LPCAT) | Serves as a substrate for the enzyme. | nih.gov |

| CoA-Independent Transacylase | No significant effect on enzyme activity. | nih.gov |

| PAF Acetylhydrolase (PAF-AH) | No significant effect on enzyme activity. | nih.gov |

Lipidomics and Mass Spectrometry for Comprehensive Metabolite Profiling

Lipidomics, particularly when coupled with mass spectrometry (MS), provides a comprehensive and quantitative analysis of the complex array of lipid species within a biological system. Targeted MS-based lipidomic approaches are essential for identifying and quantifying low-abundance second messengers like PAF and its related metabolites. These techniques enable the distinction between various lipid families, including lyso-platelet activating factors (lyso-PAFs) and lysophosphatidylcholines (LPCs), based on the linkage of their carbon chains (ester or ether) and the specific constituents at the sn-1 and sn-2 positions.

The application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis. This method would allow researchers to track the metabolic fate of exogenously supplied 2-Methyl-lyso-PAF. By monitoring the appearance of downstream metabolites, such as the acetylated product 1-O-hexadecyl-2-C-methyl-2-O-acetyl-rac-glycero-3-phosphocholine, researchers can confirm the activity of Lyso-PAF:acetyl-CoA acetyltransferase on this specific substrate in situ. Furthermore, comprehensive profiling would reveal any other potential metabolic alterations or off-target effects induced by the presence of 2-Methyl-lyso-PAF, providing a complete picture of its interaction with the cellular lipidome.

Biomimetic Membrane Systems (e.g., Langmuir Monolayers) for Membrane Interaction Studies

Biomimetic membrane systems, such as Langmuir monolayers, are powerful tools for investigating the interactions of lipids and other molecules at a model membrane surface. These systems allow for precise control over molecular packing, surface pressure, and composition, mimicking one leaflet of a biological membrane. nih.gov

Studies using Langmuir monolayers have investigated the behavior of the parent compound, lyso-PAF, providing insights relevant to its 2-methyl derivative. Research has shown that the free hydroxyl group in the lyso-PAF molecule is capable of forming hydrogen bonds with adjacent lipids or with water molecules in the sub-phase. nih.gov This ability influences the properties of the lipid film. In contrast to PAF, which lacks this hydroxyl group, lyso-PAF displays a stronger effect on certain model membranes, indicating its distinct biophysical interactions. nih.gov Investigations using monolayers that mimic the plasma membranes of different cell lines have revealed that lyso-PAF's interactions can be significantly modulated by the presence of other lipids, such as plasmalogens. nih.gov These findings suggest that 2-Methyl-lyso-PAF, which retains the critical hydroxyl group, would also exhibit complex interactions within a membrane environment, and the Langmuir monolayer technique provides an ideal platform to quantify these biophysical effects.

High-Throughput Screening Platforms for Novel Modulator Discovery

High-throughput screening (HTS) platforms are essential for the discovery of novel molecules that can modulate the activity of specific enzymes or pathways. In the context of PAF metabolism, HTS has been employed to identify specific inhibitors of the enzymes that synthesize PAF. For instance, a fluorescence-based HTS assay was developed to screen a large compound library for inhibitors of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), a key lyso-PAF acetyltransferase. nih.gov

In such an assay, lyso-PAF is used as a substrate, and the enzymatic reaction produces Coenzyme A (CoA-SH) as a byproduct. This thiol-containing byproduct can be detected by a fluorescent probe, where an increase in fluorescence indicates enzyme activity. nih.gov The screening platform identifies "hit" compounds that prevent this increase in fluorescence. Because 2-Methyl-lyso-PAF is a known substrate for acetyl-CoA-dependent acetyltransferase, it could potentially be substituted for the natural lyso-PAF in a similar HTS platform. nih.gov This would enable the high-throughput discovery of novel modulators that specifically target the acetylation of this analog, which could be valuable as chemical probes to further study the enzyme's function and substrate specificity.

Future Research Directions and Emerging Paradigms for 2 Methyl Lyso Paf

Identification of Novel Receptors Beyond the Canonical PAFR

While 2-Methyl-lyso-PAF is structurally related to lyso-PAF, which has been shown to exhibit some bioactivity independent of the canonical PAF receptor (PAFR), the specific receptors or binding partners for 2-Methyl-lyso-PAF remain largely underexplored nih.govsigmaaldrich.com. Research indicates that lyso-PAF can activate adenylyl cyclase and increase intracellular cAMP levels in neutrophils and platelets, an effect not mediated through the PAFR nih.gov. This suggests the existence of alternative receptor systems or signaling pathways for lyso-PAF and, by extension, potentially for its methylated analog, 2-Methyl-lyso-PAF nih.gov.

Further studies are needed to:

Screen for G-protein coupled receptors (GPCRs) or other cell surface receptors: High-throughput screening methods could be employed to identify novel receptors that specifically bind 2-Methyl-lyso-PAF.

Investigate intracellular binding proteins: Beyond membrane receptors, 2-Methyl-lyso-PAF might interact with intracellular proteins, altering their function or localization.

Differentiate from PAF/lyso-PAF activity: Rigorous experimental designs, including the use of PAFR antagonists and genetic knockout models for PAFR, are essential to definitively determine if observed effects of 2-Methyl-lyso-PAF are independent of the known PAF pathway nih.gov. For instance, studies have shown that 2-O-methyl PAF (another analog) was unable to inhibit the growth of intracellular M. smegmatis, unlike PAF C-16, suggesting that the acetyl group at the sn-2 position of PAF is crucial for this specific activity nih.gov. This highlights the importance of the sn-2 modification in determining biological function.

Delineation of Complete Intracellular Signaling Cascades

Understanding the full intracellular signaling cascades initiated by 2-Methyl-lyso-PAF is critical for comprehending its biological roles. While PAFR engagement activates downstream pathways involving phospholipases (PLC and PLA2), protein tyrosine kinase, protein kinase C, and the production of cytokines like TNF-α and prostaglandins, the pathways specific to 2-Methyl-lyso-PAF, especially if it acts through novel receptors, need to be fully mapped frontiersin.org.

Key areas for investigation include:

Second messenger involvement: Detailed analysis of changes in intracellular calcium, cAMP, and other second messengers upon 2-Methyl-lyso-PAF stimulation. Lyso-PAF, for example, increases intracellular cAMP levels in platelets and inhibits thrombin-induced platelet aggregation, an effect reversible by protein kinase A inhibition nih.gov.

Kinase and phosphatase activation profiles: Identification of specific kinases (e.g., MAPKs, Akt) and phosphatases modulated by 2-Methyl-lyso-PAF.

Gene expression and proteomic analysis: Utilizing omics technologies (transcriptomics, proteomics) to identify global changes in gene and protein expression profiles in response to 2-Methyl-lyso-PAF, providing insights into its long-term cellular effects.

Exploration of Therapeutic Potential in Specific Preclinical Models

Given its structural relationship to bioactive lipids, 2-Methyl-lyso-PAF holds potential for therapeutic applications. While PAF is a potent pro-inflammatory mediator involved in conditions like sepsis and inflammation, lyso-PAF has shown opposing effects, such as inhibiting neutrophil NADPH oxidase activation nih.govnih.govwikipedia.orgfrontiersin.org. The unique methylation at the sn-2 position of 2-Methyl-lyso-PAF might confer distinct therapeutic advantages or novel applications.

Preclinical models for exploration include:

Inflammatory diseases: Investigating its potential as an anti-inflammatory agent, considering lyso-PAF's ability to elevate cAMP levels, which is associated with anti-inflammatory molecules nih.gov.

Cancer research: Exploring its effects on cancer cell proliferation, differentiation, and apoptosis. Some ether lipids, including edelfosine (B1662340) (which also has a methyl group at sn-2), have shown anticancer properties mdpi.comresearchgate.netresearchgate.net. Studies have shown that some PAF analogs can influence tumor survival imrpress.com.

Infectious diseases: Evaluating its impact on host-pathogen interactions, particularly given the role of PAF and its analogs in modulating immune responses to pathogens like Mycobacterium smegmatis frontiersin.orgfrontiersin.orgnih.gov. While 2-O-methyl PAF (a related analog) was unable to inhibit intracellular M. smegmatis growth, further investigation into 2-Methyl-lyso-PAF's specific effects is warranted nih.gov.

Development of Next-Generation Analogs with Enhanced Selectivity or Activity

The strategic modification of the 2-Methyl-lyso-PAF structure could lead to the development of novel compounds with improved pharmacological properties. The sn-2 position of the glycerol (B35011) backbone is critical for PAF's biological activity, with the acetyl group being important for its intracellular growth inhibition activity against M. smegmatis nih.govfrontiersin.orgnih.gov.

Future analog development should focus on:

Structure-Activity Relationship (SAR) studies: Comprehensive SAR studies are essential to understand how modifications to the alkyl chain, the methyl group at sn-2, or the phosphocholine (B91661) headgroup affect receptor binding, signaling, and biological activity beilstein-journals.orgresearchgate.net.

Metabolic stability: Designing analogs with enhanced metabolic stability to overcome rapid degradation by enzymes like PAF acetylhydrolases (PAF-AHs), which convert PAF to lyso-PAF nih.govwikipedia.orgidrblab.netoup.com. The ether bond linkage at the sn-1 position already contributes to stability compared to ester linkages beilstein-journals.orgresearchgate.net.

Targeted delivery: Developing strategies for targeted delivery of 2-Methyl-lyso-PAF or its analogs to specific cell types or tissues to maximize therapeutic efficacy and minimize off-target effects.

Application of Systems Biology and Computational Modeling Approaches

Systems biology and computational modeling can provide powerful tools for understanding the complex interactions of 2-Methyl-lyso-PAF within biological systems and for guiding future research.

Approaches include:

Molecular docking and dynamics simulations: To predict binding affinities and interactions with putative receptors or enzymes researchgate.netnih.govsemanticscholar.org. Computational studies have been used to investigate the binding of other PAF-related compounds to PAFR semanticscholar.org.

Network analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic pathways) to identify key nodes and pathways influenced by 2-Methyl-lyso-PAF.

Quantitative systems pharmacology (QSP) models: Developing computational models that integrate pharmacokinetic and pharmacodynamic data to predict the in vivo behavior and therapeutic effects of 2-Methyl-lyso-PAF and its analogs.

Omics data integration: Combining genomic, transcriptomic, proteomic, and metabolomic data to build a holistic understanding of 2-Methyl-lyso-PAF's impact on cellular physiology.

Q & A

Q. What experimental designs mitigate batch effects in high-throughput screening of 2-Methyl-lyso-paf analogs?

Q. How can researchers validate the specificity of antibodies used in 2-Methyl-lyso-paf immunoassays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.